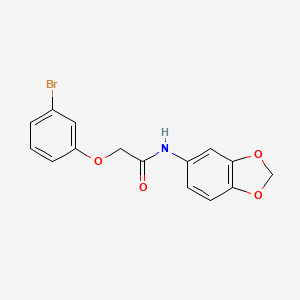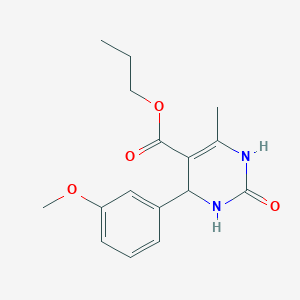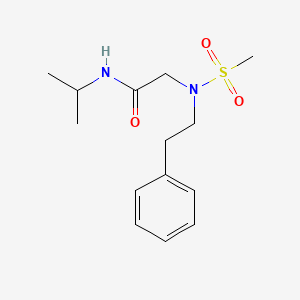![molecular formula C23H32N2O2 B4928437 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4928437.png)
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamine derivatives. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist, who described it as having "a very pleasant and smooth action" (Shulgin, 1997). Since then, DMMDA-2 has been used in scientific research to study its mechanism of action and biochemical and physiological effects.
作用机制
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine is believed to exert its effects on the central nervous system by acting as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition, and is the target of several psychoactive drugs such as LSD and psilocybin (Nichols, 2016). 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine may also interact with other neurotransmitter systems such as dopamine and norepinephrine, although the precise mechanism of action is not fully understood.
Biochemical and Physiological Effects:
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate and blood pressure, as well as alterations in neurotransmitter levels in the brain (Glennon et al., 1984). 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine has also been shown to produce hallucinogenic effects in humans, although the subjective effects are reported to be less intense than those produced by other psychoactive drugs such as LSD and psilocybin (Shulgin, 1997).
实验室实验的优点和局限性
One advantage of using 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine in laboratory experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, one limitation is the lack of research on the long-term effects of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine, which makes it difficult to assess its safety for human use.
未来方向
There are several future directions for research on 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine. One area of interest is the development of novel therapeutics based on its pharmacological profile, particularly for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the investigation of its mechanism of action at the molecular level, which could lead to the development of more selective and effective drugs. Finally, research on the long-term effects of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine is needed to assess its safety for human use and to inform regulatory decisions.
In conclusion, 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine is a psychoactive drug that has been used in scientific research to study its mechanism of action and biochemical and physiological effects. Its high affinity for the serotonin 5-HT2A receptor makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, the lack of research on its long-term effects makes it difficult to assess its safety for human use. Future research directions include the development of novel therapeutics based on its pharmacological profile, investigation of its mechanism of action at the molecular level, and research on its long-term effects.
References:
Glennon, R. A., Titeler, M., & McKenney, J. D. (1984). Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents. Life Sciences, 35(25), 2505-2511.
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.
Shulgin, A. T. (1997). 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine. In TiHKAL: The Continuation. Transform Press.
合成方法
The synthesis of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine involves several steps, starting with the reaction of 2,3-dimethylphenylmagnesium bromide with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol. This alcohol is then converted to the corresponding chloride, which is reacted with N-methylpiperazine to yield 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine (Shulgin, 1997).
科学研究应用
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine has been used in scientific research to study its effects on the central nervous system. In one study, 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine was found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition (Glennon et al., 1984). This suggests that 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine may have potential therapeutic applications for the treatment of psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-17-7-6-8-21(19(17)3)25-13-11-24(12-14-25)18(2)15-20-9-10-22(26-4)23(16-20)27-5/h6-10,16,18H,11-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYVKYNIPIOPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(C)CC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-butoxyphenyl)carbonothioyl]morpholine](/img/structure/B4928359.png)
![{2-chloro-4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4928367.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4928387.png)
![4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4928395.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928399.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4928402.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928438.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)

![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)